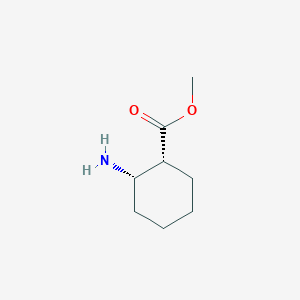
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone
Overview
Description
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone, also known as Nifurpirinol, is a synthetic compound that belongs to the nitrofuran family. It has been widely used in veterinary medicine for the treatment of bacterial and protozoal infections in animals. Nifurpirinol has also been extensively studied for its potential use as an antibacterial and antifungal agent in human medicine.
Scientific Research Applications
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, as well as some fungi. 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone has also been studied for its potential use in the treatment of parasitic infections, such as giardiasis and trichomoniasis.
Mechanism of Action
The exact mechanism of action of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is not fully understood. It is believed to work by inhibiting bacterial and fungal nucleic acid synthesis. 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone may also disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone has been shown to have low toxicity in animals and humans. It is rapidly absorbed and metabolized in the liver, with the majority of the compound excreted in the urine. 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone has been shown to have no significant effects on blood chemistry, organ function, or reproductive function in animals.
Advantages and Limitations for Lab Experiments
One advantage of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be effective against all bacterial and fungal strains. Additionally, its use in humans is limited due to its potential carcinogenicity.
Future Directions
There are several future directions for the study of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone. One direction is to further study its potential use as an antibacterial and antifungal agent in human medicine. Another direction is to investigate its potential use in the treatment of parasitic infections. Additionally, researchers may explore the development of new derivatives of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is a synthetic compound with broad-spectrum antibacterial and antifungal activity. It has been extensively studied for its potential use in veterinary medicine and has shown promise for use in human medicine. Further research is needed to fully understand its mechanism of action and potential applications.
properties
IUPAC Name |
4-chloro-2-methyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKZPYLOKMRABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516513 | |
| Record name | 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone | |
CAS RN |
82779-50-8 | |
| Record name | 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



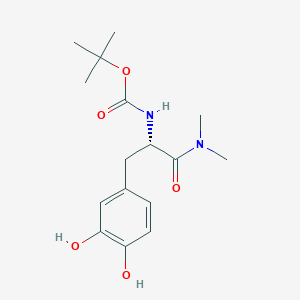
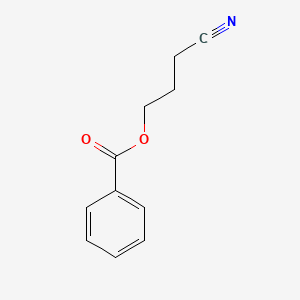
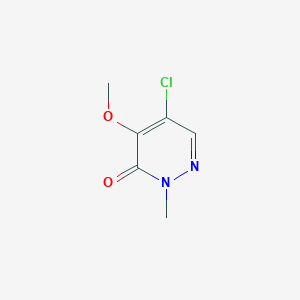
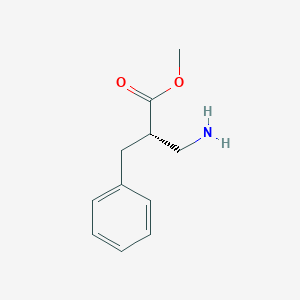
![3-[Hydroxy(phenyl)methyl]phenol](/img/structure/B3181329.png)
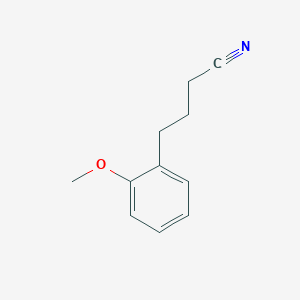

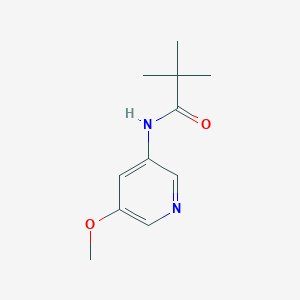
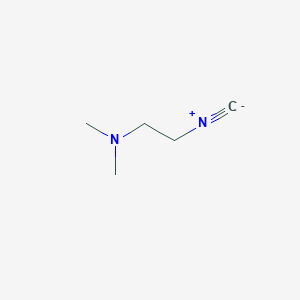
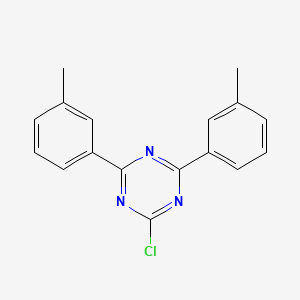


![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3181400.png)
